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Compound of Interest

Compound Name: 3-Amino-5-ethoxypyridine

Cat. No.: B1589952 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic

characteristics of 3-Amino-5-ethoxypyridine. Designed for researchers, scientists, and

professionals in drug development, this document elucidates the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data essential for the identification,

characterization, and quality control of this compound.

Introduction
3-Amino-5-ethoxypyridine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science due to the versatile reactivity of its amino and ethoxy

functional groups, as well as the inherent properties of the pyridine scaffold. A thorough

understanding of its spectroscopic signature is paramount for its unambiguous identification

and for monitoring its transformations in chemical reactions. This guide provides an in-depth

analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the structural features

that govern its spectral properties. While direct experimental data for this specific molecule is

not widely published, this guide synthesizes information from analogous compounds and

established spectroscopic principles to present a reliable predictive profile.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Amino-5-ethoxypyridine is presented

in the table below.
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Property Value Source

Molecular Formula C₇H₁₀N₂O N/A

Molecular Weight 138.17 g/mol [1]

CAS Number 51468-00-9 [1][2]

Appearance
Expected to be a solid at room

temperature
N/A

Boiling Point Not available N/A

Melting Point Not available N/A

Solubility

Expected to be soluble in

organic solvents like DMSO

and chloroform

N/A

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Amino-5-ethoxypyridine, both ¹H and ¹³C NMR provide critical information

about the electronic environment of each atom.

The ¹H NMR spectrum of 3-Amino-5-ethoxypyridine is expected to exhibit distinct signals for

the aromatic protons on the pyridine ring, the ethoxy group protons, and the amino group

protons. The chemical shifts are influenced by the electron-donating effects of the amino and

ethoxy groups.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 d 1H H-2

~7.0 d 1H H-6

~6.4 t 1H H-4

~4.0 q 2H -OCH₂CH₃

~3.8 (broad) s 2H -NH₂

~1.4 t 3H -OCH₂CH₃

Interpretation:

Aromatic Protons: The protons on the pyridine ring (H-2, H-4, and H-6) will appear in the

aromatic region. The H-2 proton is expected to be the most downfield due to its proximity to

the electronegative nitrogen atom. The H-4 and H-6 protons will be shifted upfield due to the

electron-donating effects of the adjacent amino and ethoxy groups. The coupling patterns

(doublets and a triplet) arise from spin-spin coupling with neighboring protons.

Ethoxy Group: The ethoxy group will give rise to a quartet for the methylene (-OCH₂-)

protons and a triplet for the methyl (-CH₃) protons, a classic ethyl group pattern.

Amino Group: The amino (-NH₂) protons typically appear as a broad singlet. The chemical

shift of this peak can be variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~157 C-5

~140 C-3

~135 C-2

~120 C-6

~105 C-4

~64 -OCH₂CH₃

~15 -OCH₂CH₃

Interpretation:

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region.

C-5, bonded to the electronegative oxygen atom of the ethoxy group, is expected to be the

most downfield. C-3, attached to the amino group, will also be significantly downfield. The

other ring carbons (C-2, C-4, and C-6) will have chemical shifts influenced by their position

relative to the nitrogen atom and the substituents.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around 64 ppm, while

the methyl carbon (-CH₃) will be found further upfield at approximately 15 ppm.

Experimental Protocol for NMR Data Acquisition:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-5-ethoxypyridine in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve optimal magnetic field homogeneity.

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse

sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds.
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¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-

decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time

and a larger number of scans are typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and reference the chemical shifts to the residual solvent peak or an internal

standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)

N-H stretching (asymmetric

and symmetric) of the amino

group

3100 - 3000 Medium C-H stretching (aromatic)

2980 - 2850 Medium
C-H stretching (aliphatic) of the

ethoxy group

1620 - 1580 Strong
C=C and C=N stretching of the

pyridine ring

1480 - 1440 Medium
N-H bending of the amino

group

1250 - 1200 Strong
C-O-C asymmetric stretching

of the ethoxy group

1100 - 1000 Strong
C-O-C symmetric stretching of

the ethoxy group

850 - 750 Strong
C-H out-of-plane bending

(aromatic)

Interpretation:

N-H Vibrations: The presence of a primary amino group is confirmed by the characteristic

doublet in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H

stretching vibrations. An N-H bending vibration is also expected around 1480-1440 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic

C-H stretching bands from the ethoxy group will be observed below 3000 cm⁻¹.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will

result in strong absorptions in the 1620-1580 cm⁻¹ region.

C-O Vibrations: The strong bands corresponding to the asymmetric and symmetric C-O-C

stretching of the ether linkage are key indicators of the ethoxy group.
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Experimental Protocol for IR Data Acquisition (ATR-FTIR):

Sample Preparation: Place a small amount of the solid 3-Amino-5-ethoxypyridine sample

directly onto the diamond crystal of the ATR accessory.

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum of the

empty ATR setup.

Sample Spectrum Acquisition: Apply pressure to the sample using the ATR anvil to ensure

good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-

added to obtain a spectrum with a good signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

138 100 [M]⁺ (Molecular Ion)

123 40 [M - CH₃]⁺

110 60 [M - C₂H₄]⁺

95 30 [M - C₂H₅O]⁺

82 25 [M - C₂H₄ - CO]⁺

Interpretation:

Molecular Ion: The molecular ion peak ([M]⁺) at m/z 138 will confirm the molecular weight of

the compound. Its relatively high intensity is expected due to the stability of the aromatic ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1589952?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589952?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation Pattern: The fragmentation of the ethoxy group is expected to be a prominent

feature. Loss of a methyl radical (•CH₃) would lead to a fragment at m/z 123. A common

fragmentation pathway for ethers is the loss of an alkene, in this case, ethene (C₂H₄),

resulting in a peak at m/z 110. Loss of the entire ethoxy radical (•OC₂H₅) would give a

fragment at m/z 95. Subsequent fragmentation of the pyridine ring can also occur.

Experimental Protocol for MS Data Acquisition (EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after separation by gas chromatography

(GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of the molecular ion and various

fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Visualization of Molecular Structure and
Spectroscopic Correlations
Caption: Molecular structure and key predicted spectroscopic features of 3-Amino-5-
ethoxypyridine.

Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for 3-Amino-5-
ethoxypyridine. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are consistent with the

known effects of amino and ethoxy substituents on a pyridine ring. This comprehensive

analysis serves as a valuable resource for the identification and characterization of this

compound in various research and development settings. While based on sound spectroscopic
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principles and data from analogous structures, experimental verification of this data is

recommended for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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